3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline
Description
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Properties
IUPAC Name |
3-(3-methyl-5-nitroimidazol-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-13-6-12-9(14(15)16)10(13)17-8-4-2-3-7(11)5-8/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIUCMZNQPJPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1OC2=CC=CC(=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities. They have been used in the development of various drugs, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
Imidazole derivatives are known to interact with various targets due to their broad range of chemical and biological properties. The exact interaction of this compound with its targets would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may affect multiple pathways depending on its specific biological activity.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability.
Result of Action
The wide range of biological activities exhibited by imidazole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels.
Biological Activity
3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline, a compound with the CAS number 1183060-20-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antibacterial, and antifungal properties, supported by relevant data tables and research findings.
- Molecular Formula : C10H10N4O3
- Molecular Weight : 234.21 g/mol
- Physical Form : Powder
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, a related compound demonstrated significant inhibition of NF-kB/AP-1 reporter activity in a dose-dependent manner, suggesting its efficacy in reducing inflammation (IC50 values < 50 µM) .
Table 1: Inhibitory Effects on Inflammatory Markers
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 47 | COX-2 |
| Compound B | 22 | JAK2/BRD4 |
| This compound | <50 | NF-kB/AP-1 |
Antibacterial Activity
The compound has shown promising antibacterial activity against various strains of bacteria. In a study evaluating the antimicrobial properties of related compounds, it was found that modifications on the phenyl ring significantly influenced antibacterial efficacy.
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| S. aureus | 0.0039 |
| E. coli | 0.025 |
In particular, compounds with nitro substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
Antifungal Activity
The antifungal properties of this compound were also evaluated. It was noted that certain derivatives displayed significant antifungal activity against common fungal pathogens.
Table 3: Antifungal Activity
| Fungal Strain | MIC (mg/mL) |
|---|---|
| C. albicans | 0.0048 |
| F. oxysporum | 0.039 |
These findings suggest that the compound may be effective in treating fungal infections, particularly when combined with other therapeutic agents .
Case Studies and Research Findings
In one notable case study, researchers synthesized and tested a series of imidazole derivatives for their biological activities. The study found that the introduction of specific functional groups significantly enhanced both anti-inflammatory and antimicrobial activities.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. The results indicated favorable interactions with key enzymes involved in inflammatory pathways, supporting its potential as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
